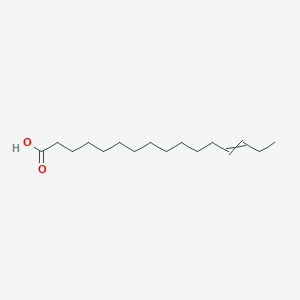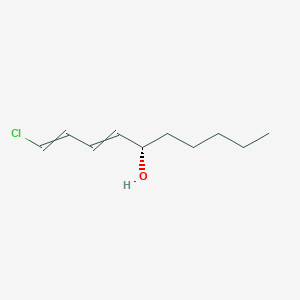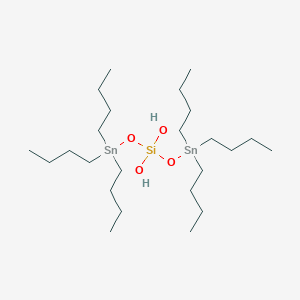
5,5,9,9-Tetrabutyl-7,7-dihydroxy-6,8-dioxa-7-sila-5,9-distannatridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,9,9-Tetrabutyl-7,7-dihydroxy-6,8-dioxa-7-sila-5,9-distannatridecane: is a complex organotin compound It is characterized by the presence of tin (Sn) atoms, silicon (Si), and oxygen (O) atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,9,9-Tetrabutyl-7,7-dihydroxy-6,8-dioxa-7-sila-5,9-distannatridecane typically involves the reaction of tributylstannyl derivatives with silicon-containing precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the final product. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of organotin derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,5,9,9-Tetrabutyl-7,7-dihydroxy-6,8-dioxa-7-sila-5,9-distannatridecane is used as a precursor for the synthesis of other organotin compounds. It is also studied for its catalytic properties in various organic reactions .
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It is investigated for its interactions with biological molecules and potential therapeutic applications .
Industry: In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism by which 5,5,9,9-Tetrabutyl-7,7-dihydroxy-6,8-dioxa-7-sila-5,9-distannatridecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s tin and silicon atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
5,5,9,9-Tetrabutyl-7-oxo-6,8-dioxa-7-sila-5,9-distannatridecane: This compound is similar in structure but contains an oxo group instead of hydroxy groups.
6,8-Dioxa-7-phospha-5,9-distannatridecane: This compound includes a phosphorus atom in its structure, offering different chemical properties and reactivity.
Propiedades
Número CAS |
193361-82-9 |
|---|---|
Fórmula molecular |
C24H56O4SiSn2 |
Peso molecular |
674.2 g/mol |
Nombre IUPAC |
dihydroxy-bis(tributylstannyloxy)silane |
InChI |
InChI=1S/6C4H9.H2O4Si.2Sn/c6*1-3-4-2;1-5(2,3)4;;/h6*1,3-4H2,2H3;1-2H;;/q;;;;;;-2;2*+1 |
Clave InChI |
IJSVVPCMHJCFSO-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)O[Si](O)(O)O[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)
![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)

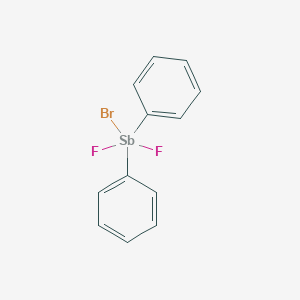


![[1,1'-Biphenanthrene]-2,2'-diol](/img/structure/B12563274.png)
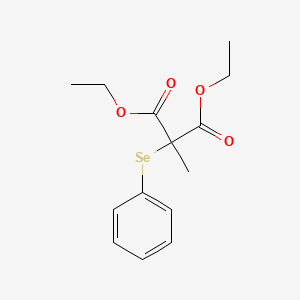
![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)

![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
